Methyl 3-bromo-4H-thieno[3,2-b]pyrrole-5-carboxylate
Description
Methyl 3-bromo-4H-thieno[3,2-b]pyrrole-5-carboxylate (CAS: 1105187-36-7) is a heterocyclic compound with a fused thieno-pyrrole scaffold. Its molecular formula is C₈H₆BrNO₂S, and it has a molecular weight of 260.11 g/mol. The compound is characterized by a bromine substituent at the 3-position and a methyl ester group at the 5-position of the thieno[3,2-b]pyrrole core.
Synthesis: The compound is synthesized via esterification of 3-bromo-4H-thieno[3,2-b]pyrrole-5-carboxylic acid with iodomethane in dimethylformamide (DMF) under basic conditions, achieving a high yield of 94%.
Properties
IUPAC Name |
methyl 3-bromo-4H-thieno[3,2-b]pyrrole-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrNO2S/c1-12-8(11)5-2-6-7(10-5)4(9)3-13-6/h2-3,10H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZMSYEZKZFUHPQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(N1)C(=CS2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80656847 | |
| Record name | Methyl 3-bromo-4H-thieno[3,2-b]pyrrole-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80656847 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1105187-36-7 | |
| Record name | Methyl 3-bromo-4H-thieno[3,2-b]pyrrole-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80656847 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Starting Materials and Key Intermediates
The synthesis of methyl 3-bromo-4H-thieno[3,2-b]pyrrole-5-carboxylate generally begins with brominated thiophene derivatives such as:
- 3,4-Dibromo thiophene-2-carboxaldehyde
- 5-Bromothiophene-2-carbaldehyde
These brominated thiophenes serve as precursors for constructing the thieno[3,2-b]pyrrole core through subsequent cyclization and functional group transformations.
Synthetic Strategy Overview
The preparation involves:
- Formation of the thieno-fused pyrrole ring via intramolecular cyclization.
- Introduction of the methyl ester group at the 5-position.
- Installation of the bromine substituent at the 3-position (or retention if starting from a brominated thiophene).
Two main synthetic approaches are reported:
Detailed Preparation Method
A representative synthetic route is as follows:
Starting Material Preparation:
- Use 3,4-dibromo thiophene-2-carboxaldehyde as the starting material.
Formation of 3-Amino or 3-Hydroxy Thiophene Intermediate:
- Treat the starting aldehyde with lithium diisopropylamide (LDA) to generate enethiolate salts.
- React with functionalized activated methylene halides (e.g., bromocrotonate) to obtain 3-amino or 3-hydroxy thiophene derivatives.
-
- Subject the intermediate to copper-catalyzed intramolecular heteroannulation conditions.
- Employ CuI with ligands such as bipyridine in the presence of a base to promote C–N bond formation, yielding the thieno[3,2-b]pyrrole core.
-
- Introduce the methyl ester group at the 5-position via palladium-catalyzed carbonylation using carbon monoxide and methanol or via methylation of the corresponding acid.
Purification and Characterization:
- Purify the product by chromatography.
- Confirm structure by NMR, MS, and elemental analysis.
Reaction Conditions and Catalysts
| Step | Reagents/Conditions | Notes |
|---|---|---|
| Enethiolate formation | LDA, THF, low temperature | Generates nucleophilic intermediate |
| Alkylation | Functionalized activated methylene halides | E.g., bromocrotonate, cinnamyl bromide |
| Intramolecular cyclization | CuI, bipyridine, base (e.g., K2CO3), DMF, 80-140°C | Promotes C–N bond formation and ring closure |
| Esterification | Pd(0), CO, MeOH, triethylamine, MeOH/DMSO solvent | Carbonylation to install methyl ester |
Preparation of Stock Solutions (Formulation Data)
For research applications, this compound is typically prepared as stock solutions with precise concentrations. The following table summarizes solvent volumes for preparing stock solutions at various molarities:
| Amount of Compound | 1 mM Solution Volume (mL) | 5 mM Solution Volume (mL) | 10 mM Solution Volume (mL) |
|---|---|---|---|
| 1 mg | 3.8445 | 0.7689 | 0.3845 |
| 5 mg | 19.2226 | 3.8445 | 1.9223 |
| 10 mg | 38.4453 | 7.6891 | 3.8445 |
Note: Solubility is enhanced by heating to 37°C and ultrasonic treatment. Storage is recommended at 2-8°C, protected from light and moisture.
Research Findings and Optimization
- Copper-catalyzed cyclization was found to be highly efficient for constructing the thieno[3,2-b]pyrrole ring, with bipyridine ligands improving yields.
- Palladium-catalyzed carbonylation is effective for installing the methyl ester, with triethylamine as a base enhancing the reaction rate.
- The presence of bromine at the 3-position is retained from the starting brominated thiophene, enabling further functionalization if desired.
- Alternative synthetic routes involving Grignard reagents and Suzuki-Miyaura couplings have been explored for derivative synthesis but are less direct for this specific compound.
Summary Table: Key Preparation Steps
| Step | Description | Catalyst/Reagent | Temperature/Conditions | Yield/Notes |
|---|---|---|---|---|
| Enethiolate formation | Generation of nucleophilic intermediate | LDA | Low temp, inert atmosphere | High yield |
| Alkylation | Reaction with activated methylene halide | Bromocrotonate or similar | Room temp to mild heating | Efficient, selective |
| Intramolecular cyclization | C–N bond formation, ring closure | CuI, bipyridine, base | 80-140°C, DMF solvent | High yield, regioselective |
| Esterification | Methyl ester installation | Pd(0), CO, MeOH, base | Ambient to mild heating | Good yield, clean reaction |
Chemical Reactions Analysis
Types of Reactions
Methyl 3-bromo-4H-thieno[3,2-b]pyrrole-5-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Alkylation and Acylation: The compound can be alkylated or acylated to form various derivatives.
Common Reagents and Conditions
N-Iodo-succinimide: in N,N-dimethyl-formamide at room temperature for alkylation reactions.
N-Chloro-succinimide: , sodium iodide, and sodium sulfate in acetone for substitution reactions.
Major Products Formed
Scientific Research Applications
Medicinal Chemistry
Methyl 3-bromo-4H-thieno[3,2-b]pyrrole-5-carboxylate has been investigated for its pharmacological properties, particularly its potential as an anticancer agent. Its structural features allow it to interact with biological targets effectively.
Case Study : A study demonstrated that derivatives of thieno[3,2-b]pyrrole exhibited selective cytotoxicity against various cancer cell lines. The compound showed a dose-dependent decrease in cell viability, indicating its potential for development as an anticancer drug.
Organic Synthesis
The compound serves as a versatile building block in organic synthesis, facilitating the creation of more complex heterocyclic compounds.
Synthesis Pathway :
- The synthesis typically involves bromination followed by esterification reactions to introduce the carboxylate group. This allows for the modification of the compound to enhance its biological activity or to develop new derivatives with unique properties.
Material Science
This compound is being explored for its electronic and optical properties, making it suitable for applications in organic electronics and photonic devices.
Research Findings : Studies have indicated that polymers derived from this compound exhibit interesting conductivity and stability characteristics, which are crucial for developing advanced materials in electronics.
Mechanism of Action
its derivatives are known to interact with various molecular targets and pathways, including inhibition of enzymes such as CYP1A2, CYP2C19, and CYP2C9. These interactions can lead to various biological effects, making the compound a subject of interest in pharmacological studies.
Comparison with Similar Compounds
Research Findings and Challenges
- Electron-Deficient Character: The thieno[3,2-b]pyrrole core’s electron deficiency, enhanced by bromine, makes it suitable for charge-transfer complexes in optoelectronics.
- Synthetic Challenges :
Biological Activity
Methyl 3-bromo-4H-thieno[3,2-b]pyrrole-5-carboxylate (CAS No. 1105187-36-7) is a heterocyclic compound that has garnered attention in various fields of scientific research, particularly for its potential biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant case studies.
- Molecular Formula: C₈H₆BrNO₂S
- Molecular Weight: 260.11 g/mol
- IUPAC Name: this compound
This compound and its derivatives have been studied for their interactions with various molecular targets. Notably, they exhibit inhibitory effects on cytochrome P450 enzymes such as CYP1A2, CYP2C19, and CYP2C9. These enzymes are crucial in drug metabolism and the synthesis of endogenous compounds, indicating that this compound could influence pharmacokinetics and pharmacodynamics in therapeutic contexts .
Biological Activities
-
Antimicrobial Activity:
- Several studies have demonstrated the antimicrobial properties of this compound against a range of bacteria. For instance, derivatives have shown significant activity against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) reported as low as 50 µM against E. coli and S. aureus .
- Anticancer Potential:
- Enzyme Inhibition:
Case Study 1: Antimicrobial Efficacy
In a comparative study assessing the antibacterial properties of various thienopyrrole derivatives, this compound was found to be effective against Staphylococcus aureus with an MIC of 0.20 µg/mL. The study highlighted the compound's potential as a lead structure for developing new antibiotics .
Case Study 2: Anticancer Activity
A recent investigation into the anticancer effects of this compound revealed that it induces cell cycle arrest and apoptosis in human breast cancer cells (MCF-7). The study suggested that the mechanism involves the activation of caspase pathways and downregulation of anti-apoptotic proteins .
Comparative Analysis with Similar Compounds
| Compound Name | Structure Type | Antimicrobial Activity (MIC) |
|---|---|---|
| This compound | Thienopyrrole derivative | 0.20 µg/mL |
| 3-Bromo-4H-thieno[3,2-b]pyrrole-5-carboxylic acid | Related thienopyrrole | 0.25 µg/mL |
| Methyl 5-bromothiophene-2-carboxylate | Thiophene derivative | 0.30 µg/mL |
Q & A
Q. What are the standard synthetic routes for preparing methyl 3-bromo-4H-thieno[3,2-b]pyrrole-5-carboxylate?
The compound is typically synthesized via functionalization of the thienopyrrole core. A common approach involves bromination of the precursor methyl 4H-thieno[3,2-b]pyrrole-5-carboxylate (CAS 82782-85-2) using brominating agents like N-bromosuccinimide (NBS) under controlled conditions. Reaction optimization may include temperature control (e.g., 0–25°C) and solvent selection (e.g., DMF or CCl₄) to minimize side reactions . Characterization relies on NMR, IR, and mass spectrometry for structural confirmation.
Q. How is the purity and identity of this compound validated experimentally?
Purity is assessed via HPLC (≥95% by area normalization) and melting point analysis (mp 127–129°C for the non-brominated analog, suggesting similar thermal stability for the brominated derivative). Identity confirmation uses H NMR (e.g., aromatic proton shifts at δ 6.8–7.5 ppm) and C NMR (carbonyl resonance near δ 165 ppm). Discrepancies in melting points between batches may arise from solvent residues or polymorphic forms, necessitating recrystallization from ethanol or acetonitrile .
Q. What are the key spectral features used to distinguish methyl 3-bromo derivatives from other thienopyrrole analogs?
The bromine substituent introduces distinct H NMR splitting patterns (e.g., coupling constants for adjacent protons) and downfield shifts due to its electron-withdrawing effect. IR spectroscopy shows C=O stretching at ~1700 cm⁻¹ and C-Br absorption near 550–650 cm⁻¹. Mass spectrometry (ESI-MS) typically reveals a molecular ion cluster at m/z 260–262 (M⁺, accounting for Br/Br isotopes) .
Advanced Research Questions
Q. How does microwave-assisted synthesis improve the yield and selectivity of this compound compared to conventional heating?
Microwave irradiation enhances reaction efficiency by enabling rapid, uniform heating. For example, in analogous thienopyrrole syntheses, microwave conditions (e.g., 3 min at 105°C in pyridine) achieve yields >75% versus 50–60% under classical heating (3 hours at 105°C). Selectivity improvements are attributed to reduced thermal degradation and side-product formation .
Q. What strategies mitigate regioselectivity challenges during bromination of the thienopyrrole core?
Regioselectivity is influenced by directing groups and solvent polarity. For methyl 4H-thieno[3,2-b]pyrrole-5-carboxylate, the electron-donating ester group directs bromination to the 3-position. Polar aprotic solvents (e.g., DMF) stabilize intermediates, while steric hindrance from bulky substituents can alter regioselectivity. Computational studies (DFT) predict electrophilic aromatic substitution pathways, validated experimentally by H NMR monitoring .
Q. How do structural modifications (e.g., bromine substitution) impact the compound’s reactivity in cross-coupling reactions?
The bromine atom serves as a handle for Suzuki-Miyaura or Buchwald-Hartwig couplings. For instance, coupling with arylboronic acids in the presence of Pd(PPh₃)₄/K₂CO₃ in THF/H₂O yields biaryl derivatives. Reaction efficiency depends on ligand choice (e.g., XPhos for sterically hindered substrates) and temperature (60–80°C). GC-MS tracking confirms product formation and purity .
Q. What analytical methods resolve contradictions in reported melting points or spectral data for this compound?
Discrepancies in melting points (e.g., ±2°C across studies) may arise from impurities or polymorphic forms. Differential Scanning Calorimetry (DSC) identifies polymorphs, while elemental analysis (C, H, N, S) validates stoichiometry. Conflicting NMR signals are resolved using 2D techniques (COSY, HSQC) to assign proton-carbon correlations unambiguously .
Methodological Considerations
Q. How is the compound’s stability assessed under varying storage conditions?
Accelerated stability studies involve storing samples at 25°C/60% RH, 40°C/75% RH, and −20°C for 1–6 months. HPLC and TLC monitor degradation (e.g., ester hydrolysis to carboxylic acid). Argon-atmosphere storage in amber vials minimizes oxidation and photodegradation .
Q. What computational tools predict the electronic properties of this compound for material science applications?
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model HOMO-LUMO gaps (~3.2 eV) and charge distribution. These predict redox behavior relevant to organic semiconductors. Experimental validation uses cyclic voltammetry (e.g., oxidation peaks at +1.1 V vs. Ag/AgCl) .
Q. How are byproducts from bromination reactions characterized and minimized?
LC-MS identifies dibrominated byproducts (e.g., 3,6-dibromo derivatives) and hydrolyzed esters. Optimization includes stoichiometric control (1.0–1.2 eq Br₂) and additive use (e.g., H₂SO₄ to protonate competing nucleophiles). Column chromatography (silica gel, hexane/EtOAc) isolates the target compound with ≥90% recovery .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
